An In-depth Technical Guide to the Chemical Structure of Catalponol

An In-depth Technical Guide to the Chemical Structure of Catalponol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical nature of Catalponol, a bioactive naphthoquinone derivative isolated from various plant species. It details its structural properties, stereochemistry, and known biological activities, with a focus on its role in neurochemical pathways. This guide is intended to serve as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

Catalponol is a naturally occurring compound that has been identified in plant species such as Catalpa ovata, Oroxylum indicum, and Catalpa bignonioides. Structurally, it is classified as a naphthoquinone derivative, characterized by a dihydronaphthalenone core.

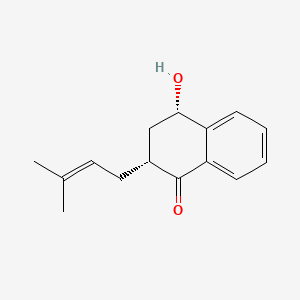

The definitive chemical structure of Catalponol has been elucidated through spectroscopic methods. Its systematic IUPAC name is (2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one . The structure features two stereocenters at the C2 and C4 positions, leading to a specific three-dimensional arrangement which is crucial for its biological activity.

Caption: 2D Chemical Structure of Catalponol.

Molecular and Physicochemical Properties

The fundamental properties of Catalponol are summarized in the table below, providing key data points for experimental and computational analysis.

| Property | Value | Source |

| IUPAC Name | (2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | [1] |

| Molecular Formula | C₁₅H₁₈O₂ | [1][2] |

| Molecular Weight | 230.30 g/mol | [1][2] |

| CAS Number | 34168-56-4 | [1][2] |

| Stereochemistry | Absolute, 2 defined stereocenters (2R, 4S) | [1][2] |

| Canonical SMILES | CC(=CC[C@@H]1C--INVALID-LINK--O)C | [1] |

| InChI Key | BTQXIESSQVRLCV-RISCZKNCSA-N | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

A definitive structural analysis would require ¹H NMR, ¹³C NMR, and 2D-NMR experiments (such as COSY, HSQC, and HMBC).

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthalene ring system. Additional signals would be present for the protons of the dihydronaphthalenone core, including the methine protons at the chiral centers (C2 and C4). The prenyl (3-methylbut-2-enyl) side chain would exhibit characteristic signals for its vinylic proton, methylene protons, and two methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display 15 distinct carbon signals. Key signals would include those for the carbonyl carbon (C1), the aromatic carbons, the hydroxyl-bearing carbon (C4), and the carbons of the prenyl side chain, including the quaternary and primary carbons of the dimethylvinyl group.

Note: The precise chemical shifts (δ) and coupling constants (J) for Catalponol are not detailed in the available search results. Researchers seeking to identify this compound should perform full spectral analysis for confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Catalponol. High-resolution mass spectrometry (HRMS) would confirm the elemental composition consistent with its molecular formula, C₁₅H₁₈O₂. The fragmentation pattern in MS/MS analysis would likely show losses corresponding to the prenyl side chain and water from the hydroxyl group, providing further structural evidence.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation or synthesis of Catalponol are not extensively published. However, a generalized workflow can be constructed based on common phytochemical isolation techniques and reports on related compounds from Catalpa species.

Generalized Protocol for Isolation and Purification

The isolation of Catalponol from plant material, such as the stem bark of Catalpa ovata, typically involves a multi-step process of extraction and chromatographic separation.

1. Extraction:

- Air-dried and powdered plant material (e.g., stem bark) is subjected to solvent extraction, often using methanol or ethanol, at room temperature for an extended period.

- The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

2. Solvent Partitioning:

- The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

- Bioassay-guided fractionation may be employed, where fractions are tested for a specific biological activity (e.g., inhibition of nitric oxide production) to identify the most active fraction. Catalponol is typically found in the ethyl acetate fraction.

3. Chromatographic Separation:

- Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel or other stationary phases. Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate compounds based on polarity.

- Semi-Preparative HPLC: Fractions enriched with Catalponol are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mobile phase like methanol-water or acetonitrile-water is used to yield the pure compound.

4. Structure Elucidation:

- The purity of the isolated compound is assessed by analytical HPLC.

- The final structure is confirmed using spectroscopic methods, including MS, ¹H NMR, and ¹³C NMR.

Logical Workflow for Isolation

The following diagram illustrates a generalized workflow for the isolation of Catalponol from a plant source.

Caption: Generalized workflow for the isolation and purification of Catalponol.

Biological Activity and Signaling Pathway

Catalponol has been identified as a bioactive molecule with potential therapeutic applications, particularly in the context of neurodegenerative diseases. Research indicates that it can enhance dopamine biosynthesis in PC12 cells.[3][4]

Mechanism of Action: Dopamine Biosynthesis

The primary mechanism by which Catalponol stimulates dopamine production involves the modulation of the cyclic AMP (cAMP) signaling pathway.[3][4] The key steps are:

-

Increased cAMP Levels: Catalponol treatment leads to an elevation of intracellular cyclic AMP (cAMP) concentrations.

-

Activation of PKA: The increase in cAMP activates Protein Kinase A (PKA).

-

Phosphorylation of Tyrosine Hydroxylase (TH): PKA then phosphorylates tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines, including dopamine.

-

Enhanced Dopamine Synthesis: Phosphorylation of TH increases its enzymatic activity, leading to a higher rate of conversion of L-tyrosine to L-DOPA, and subsequently to dopamine.

This pathway suggests that Catalponol could be a valuable compound for studying dopamine regulation and for developing therapies for conditions characterized by dopamine deficiency, such as Parkinson's disease.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Catalponol-induced enhancement of dopamine synthesis.

Caption: Proposed signaling pathway of Catalponol in enhancing dopamine biosynthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor-promoting naphthoquinones from Catalpa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]